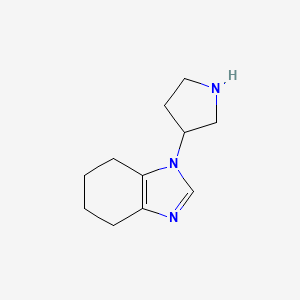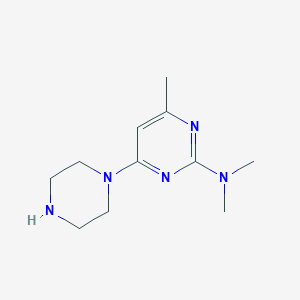![molecular formula C8H9BN2O2 B15278741 (2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid](/img/structure/B15278741.png)
(2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid is a boronic acid derivative that features a benzimidazole ring substituted with a methyl group at the 2-position and a boronic acid group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an appropriate precursor, such as an amido-nitrile, under mild conditions to form the benzimidazole ring . The boronic acid group can then be introduced via a borylation reaction, often using a boron reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production methods for (2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid would likely involve scalable versions of the synthetic routes mentioned above. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the optimization of reaction conditions to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
(2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Biaryl or vinyl-aryl compounds.
Applications De Recherche Scientifique
(2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid has several scientific research applications:
Biology: Potential use in the development of enzyme inhibitors due to the boronic acid group’s ability to form reversible covalent bonds with active site residues.
Mécanisme D'action
The mechanism of action of (2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid involves its ability to interact with biological targets through the boronic acid group. This group can form reversible covalent bonds with nucleophilic residues in enzyme active sites, potentially inhibiting enzyme activity. The benzimidazole ring can also interact with various molecular targets through hydrogen bonding and π-π interactions, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indazole-5-boronic acid: Similar in structure but features an indazole ring instead of a benzimidazole ring.
Benzimidazole derivatives: Compounds such as 2-aminobenzimidazole and 2-methylbenzimidazole share the benzimidazole core but lack the boronic acid group.
Uniqueness
(2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid is unique due to the presence of both a boronic acid group and a methyl-substituted benzimidazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H9BN2O2 |
|---|---|
Poids moléculaire |
175.98 g/mol |
Nom IUPAC |
(2-methyl-3H-benzimidazol-5-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O2/c1-5-10-7-3-2-6(9(12)13)4-8(7)11-5/h2-4,12-13H,1H3,(H,10,11) |
Clé InChI |
FZIFUKQWKWRSER-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1)N=C(N2)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


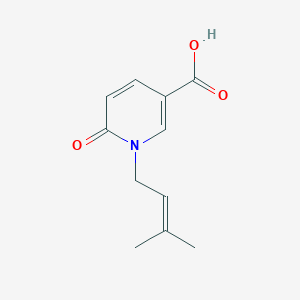
amine](/img/structure/B15278673.png)
![6,6,8-Trimethyl-1-azaspiro[3.5]nonane](/img/structure/B15278675.png)
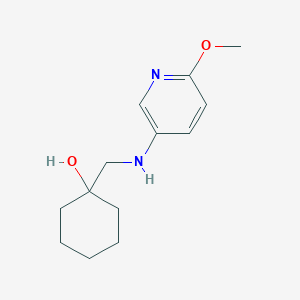
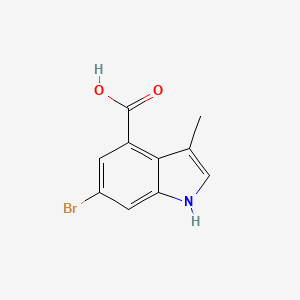
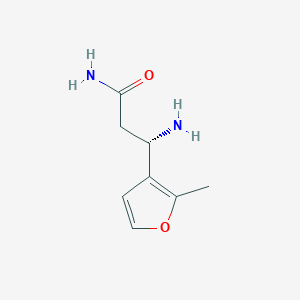
![1-[(2-Chloropyridin-3-yl)methyl]azepane](/img/structure/B15278695.png)
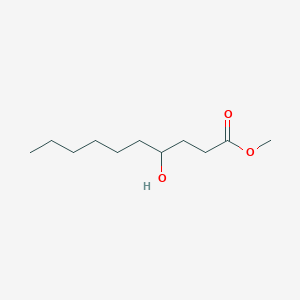
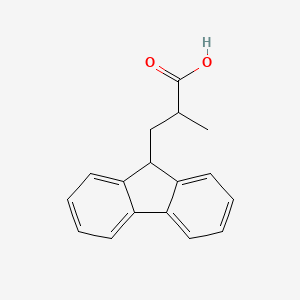
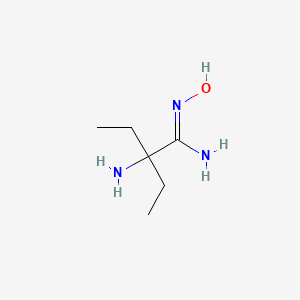
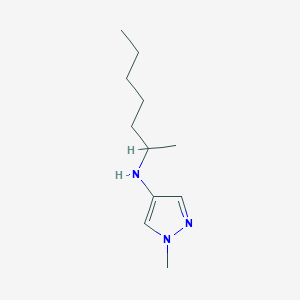
![Rel-(4R,6S)-4,6-dimethyl-6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine](/img/structure/B15278734.png)
